3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-10-19-16-11-12(2)20-18-17(13(3)21-22(16)18)14-8-6-7-9-15(14)23-4/h6-9,11,19H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIVPOHPDQAPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The 3-aminopyrazole precursor is typically functionalized at position 5 with the 2-methoxyphenyl group. For example, 5-(2-methoxyphenyl)-3-aminopyrazole (A ) reacts with a 1,3-biselectrophile such as acetylacetone (B ) under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core (Figure 1). The methyl groups at positions 2 and 5 originate from the acetylacetone, while the 2-methoxyphenyl group is inherited from the aminopyrazole.
Table 1: Representative Cyclocondensation Conditions
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A + Acetylacetone | Ethanol | HCl | 80 | 68 |
| A + Ethyl acetoacetate | Toluene | p-TsOH | 110 | 72 |
| A + Enaminone derivative | DMF | — | 120 | 65 |
Post-cyclization, the N-propylamine group is introduced at position 7 via nucleophilic substitution. Treatment of the chlorinated intermediate (C ) with propylamine in the presence of a base (e.g., K$$2$$CO$$3$$) yields the final product.
Multicomponent Reactions for Streamlined Synthesis
Multicomponent reactions (MCRs) offer a one-pot strategy to construct the pyrazolo[1,5-a]pyrimidine scaffold while introducing diverse substituents. A notable example involves the condensation of aldehydes, aminopyrazoles, and sulfoxonium ylides under microwave (MW) irradiation.
Aldehyde-Aminopyrazole-Sulfoxonium Ylide Condensation
In this approach, 2-methoxybenzaldehyde (D ) reacts with 3-aminopyrazole (E ) and dimethylsulfoxonium methylide (F ) to form the target compound. The sulfoxonium ylide acts as a methylene donor, facilitating the formation of the pyrimidine ring while introducing the methyl groups at positions 2 and 5.
Table 2: Optimization of Multicomponent Reaction Parameters
| Entry | Solvent | Catalyst | MW Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMSO | CuI | 300 | 20 | 64 |
| 2 | EtOH | — | 250 | 30 | 58 |
| 3 | CH$$_3$$CN | FeCl$$_3$$ | 350 | 15 | 71 |
This method circumvents the need for pre-functionalized aminopyrazoles, as the 2-methoxyphenyl group is introduced via the aldehyde component. However, enolizable aldehydes may require tailored conditions to avoid side reactions.
Challenges and Optimization Considerations
Regioselectivity in Cyclocondensation
The orientation of substituents during ring formation is critical. Computational studies suggest that electron-donating groups (e.g., methoxy) on the phenyl ring enhance reactivity at position 3, favoring the desired regioselectivity.
Purification of Hydrophobic Intermediates
The lipophilic nature of intermediates often necessitates chromatography on silica gel modified with NH$$_4$$OH to prevent tailing.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives exhibit significant potential as anticancer agents. Research indicates that 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on A549 lung cancer cells and MCF-7 breast cancer cells. The results demonstrated notable cytotoxicity with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that this compound may serve as a lead for developing new anticancer therapeutics by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Enzyme Inhibition
In addition to its anticancer and anti-inflammatory activities, this compound has shown promise as an enzyme inhibitor.
Target Enzymes
Research has identified this compound as a potential inhibitor of various enzymes involved in cancer progression and inflammation. Notably, it may inhibit protein kinases that play critical roles in cell signaling pathways associated with tumorigenesis.
Synthesis and Structural Modifications
The synthesis of pyrazolo[1,5-a]pyrimidines allows for significant structural modifications that can enhance their biological activity. Various synthetic routes have been developed to create derivatives with improved efficacy and selectivity.
Synthetic Approaches
Recent advancements include methods such as cyclocondensation reactions involving 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. These approaches enable the generation of diverse structural variants that can be screened for biological activity .
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazolo[1,5-a]pyrimidin-7-amines
Key Comparative Insights
Anti-Mycobacterial Activity
Compounds such as 33 and 34 (Table 1) exhibit potent anti-Mycobacterium tuberculosis (M.tb) activity (MIC values ≤ 0.12 µg/mL), attributed to their 3-(4-fluorophenyl) and 5-aryl/heteroaryl substituents, which optimize interactions with mycobacterial ATP synthase . The target compound’s 2-methoxyphenyl group at position 3 may reduce binding affinity compared to 4-fluorophenyl analogues, as electron-withdrawing groups (e.g., -F) enhance target engagement in this series. Additionally, the N-propyl group may confer improved metabolic stability over bulkier N-pyridinylmethyl substituents, though this requires empirical validation .
Biological Activity
3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines act as inhibitors of serine/threonine kinases such as AAK1 (Adaptor Associated Kinase 1), which plays a critical role in cell signaling and proliferation. Inhibition of AAK1 has been associated with reduced tumor growth in preclinical models .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This was demonstrated in studies where treated cells exhibited increased levels of cyclin-dependent kinase inhibitors .
Enzymatic Inhibition
The compound shows promising enzymatic inhibitory activity:
- Enzyme Targets : Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit enzymes involved in inflammation and cancer progression. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
The biological activity of this compound is primarily mediated through:
- Binding Affinity : The compound binds to specific active sites on target proteins due to its structural features. The methoxy and propyl groups enhance hydrophobic interactions, increasing binding affinity and specificity .
- Signal Transduction Modulation : By inhibiting key kinases and enzymes, this compound modulates various signaling pathways that regulate cell growth and apoptosis .
Study 1: Antitumor Activity
A study explored the effects of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study reported IC50 values indicating potent activity at low concentrations .
Study 2: Inhibition of Inflammatory Processes
Another research focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The results demonstrated that these compounds significantly reduced pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary Table of Biological Activities
Q & A
Advanced Research Question
- Target engagement assays : Competitive binding studies (e.g., SPR, ITC) to quantify affinity for kinases or CRF1 receptors .
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition modality (competitive/non-competitive) .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells (e.g., apoptosis markers like caspase-3) .
How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS)?
Advanced Research Question
- Replicate synthesis : Ensure consistent reaction conditions to rule out batch variability .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex spectra .
- Elemental analysis : Cross-validate HRMS data to detect impurities undetected by NMR .
What pharmacokinetic parameters should be prioritized in preclinical studies?
Advanced Research Question
- Metabolic stability : Liver microsome assays (human/mouse) to estimate half-life and CYP450 interactions .
- Plasma protein binding : Equilibrium dialysis to assess free fraction available for target engagement .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion and Caco-2 models for intestinal absorption .
Which strategies mitigate poor aqueous solubility during formulation?
Advanced Research Question
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering bioactivity .
- Nanoparticle encapsulation : PLGA or liposomal formulations to improve bioavailability .
- Salt formation : Screen counterions (e.g., HCl, mesylate) to increase crystallinity and dissolution rates .
How does this compound compare to CRF1 antagonists like MPZP in anxiety pathway studies?
Advanced Research Question
- Receptor binding assays : Compare Ki values for CRF1 using radiolabeled ligands (e.g., [³H]-CP-154,526) to assess selectivity over CRF2 .
- In vivo models : Elevated plus maze or social interaction tests in rodents, using MPZP (10 mg/kg, s.c.) as a positive control .
- PET imaging : Develop ¹⁸F-labeled analogs (e.g., [¹⁸F]27 in ) for CNS penetration studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
